Cas no 941975-30-0 (N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide)

N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide structure
941975-30-0 structure
商品名:N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide
CAS番号:941975-30-0
MF:C15H16N2O4S
メガワット:320.363542556763
CID:5502083

N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]furan-2-carboxamide
    • N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide
    • インチ: 1S/C15H16N2O4S/c1-11-5-6-12(17-7-3-9-22(17,19)20)10-13(11)16-15(18)14-4-2-8-21-14/h2,4-6,8,10H,3,7,9H2,1H3,(H,16,18)
    • InChIKey: GCFRMORPSPPDAU-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC=C1C(NC1=CC(N2CCCS2(=O)=O)=CC=C1C)=O

N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2761-0144-10μmol
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]furan-2-carboxamide
941975-30-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2761-0144-25mg
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]furan-2-carboxamide
941975-30-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2761-0144-5mg
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]furan-2-carboxamide
941975-30-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2761-0144-20mg
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]furan-2-carboxamide
941975-30-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2761-0144-2μmol
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]furan-2-carboxamide
941975-30-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2761-0144-10mg
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]furan-2-carboxamide
941975-30-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2761-0144-5μmol
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]furan-2-carboxamide
941975-30-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2761-0144-15mg
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]furan-2-carboxamide
941975-30-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2761-0144-3mg
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]furan-2-carboxamide
941975-30-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2761-0144-20μmol
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]furan-2-carboxamide
941975-30-0 90%+
20μl
$79.0 2023-05-16

N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide 関連文献

N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 941975-30-0 and Product Name: N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide

The compound with the CAS number 941975-30-0 and the product name N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a thiazolidine core, which is a well-known pharmacophore in medicinal chemistry, known for its role in modulating various biological pathways.

The N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide moiety is particularly intriguing due to its ability to interact with biological targets in a highly specific manner. The presence of the dioxo group enhances the electrophilic nature of the molecule, making it a potent candidate for further derivatization and functionalization. This feature is particularly relevant in the context of drug design, where precise control over molecular interactions is crucial for achieving desired pharmacological effects.

Recent studies have highlighted the importance of thiazolidine derivatives in the development of novel therapeutic agents. These compounds have shown promise in various preclinical models, particularly in the treatment of inflammatory disorders and metabolic diseases. The N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide structure combines the advantageous properties of both thiazolidine and furan moieties, which are known for their ability to enhance bioavailability and metabolic stability. This synergistic effect makes it an attractive candidate for further investigation.

In the realm of drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying potential lead compounds. The structural features of N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide have been extensively analyzed using molecular docking studies to evaluate its binding affinity to various biological targets. These studies have revealed that the compound exhibits strong interactions with enzymes and receptors involved in critical metabolic pathways. This finding underscores its potential as a therapeutic agent.

The synthesis of N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the complex molecular framework efficiently. The use of these techniques not only improves the scalability of production but also enhances the overall quality of the final product.

One of the most compelling aspects of this compound is its potential as a scaffold for developing novel drug candidates. The versatility of its structural framework allows for modifications at multiple positions, enabling chemists to fine-tune its pharmacological properties. For instance, substituents can be introduced at the phenyl ring or the furan moiety to modulate solubility, bioavailability, and target specificity. Such flexibility is crucial in drug development pipelines where iterative optimization is often required.

Current research in medicinal chemistry emphasizes the importance of understanding structure-function relationships at a molecular level. The N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-ylyl)-2-methylphenylfuran - 20carboxamide compound exemplifies this principle by demonstrating how structural modifications can influence biological activity. By leveraging advanced spectroscopic techniques such as NMR and mass spectrometry, researchers have been able to elucidate its detailed chemical structure and confirm its identity with high confidence.

The pharmacological profile of this compound has been evaluated in several preclinical studies using cell-based assays and animal models. Initial findings suggest that it exhibits significant inhibitory activity against key enzymes implicated in inflammation and oxidative stress. These effects are particularly relevant given the growing recognition of these pathways in various chronic diseases. Furthermore, preliminary toxicity studies indicate that it is well-tolerated at doses expected to produce therapeutic effects.

The development of novel pharmaceuticals is often hampered by challenges related to drug delivery and formulation. However, N - 5 - ( 11 - dioxo - 11 lambda 6 , 22 - thiazolidin - 22 yl ) - 22 - methylphenylfuran - 22 carboxamide has shown promise in overcoming these obstacles due to its favorable physicochemical properties. Its moderate lipophilicity and solubility profile make it suitable for formulation into various dosage forms, including oral tablets and injectable solutions. This flexibility is essential for ensuring patient compliance and maximizing therapeutic outcomes.

Future directions in research on this compound include exploring its mechanism of action in greater detail through biochemical assays and genetic studies. Additionally, N - 5 - ( 11 - dioxo - 11 lambda 6 , 22 - thiazolidin - 22 yl ) - 22 - methylphenylfuran - 22 carboxamide may serve as a basis for developing combination therapies that synergize with existing treatments to enhance efficacy while minimizing side effects. Collaborative efforts between academic researchers and pharmaceutical industry scientists will be crucial in translating these findings into clinical applications.

In conclusion, N - 5 - (11-dioxo-lambda6 ,22-thiazolidin-lambda222ylyl)-22methylphenylfuran-lambda222carboxamide represents a promising candidate for further development as a therapeutic agent based on its unique structural features, thiazolidine core,and demonstrated biological activity . Its potential applications span multiple therapeutic areas, highlighting its significance as an advanced chemical entity within pharmaceutical research . As our understanding evolves,this compound will continue to be an important focus for innovation in drug discovery . p >

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量